molecular formula C12H18O6 B13422222 (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde

(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde

Katalognummer: B13422222
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: JOWKTIMZFHYNDL-NHRVJRKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of tricyclic polyethers with a carbaldehyde functional group at position 5. Its stereochemistry (1R,2S,6R,8S) defines its three-dimensional conformation, which influences reactivity and intermolecular interactions. The core structure comprises fused oxacyclic rings (3,5,7,10,12-pentaoxa) and methyl substituents at positions 4 and 11, contributing to steric hindrance and hydrophobicity.

Eigenschaften

Molekularformel

C12H18O6

Molekulargewicht

258.27 g/mol

IUPAC-Name

(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde

InChI

InChI=1S/C12H18O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h6-9H,5H2,1-4H3/t7-,8+,9-,12-/m0/s1

InChI-Schlüssel

JOWKTIMZFHYNDL-NHRVJRKFSA-N

Isomerische SMILES

CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C=O)C

Kanonische SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the aldehyde functional group. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the aldehyde group under mild conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s unique structure may enable it to interact with various biological pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Key analogs include:

(1R,2S,6R)-4,4,11,11-Tetramethyl-3,5,7,10,12-Pentaoxatricyclo[6.4.0.0²,⁶]dodecane-6-Carboxylic Acid ():

  • Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH).
  • Increased polarity and hydrogen-bonding capacity compared to the aldehyde derivative.
  • Likely higher water solubility due to ionizable COOH group.

[(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-Pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]Methyl Acetate ():

  • Features a methyl acetate (-OCOCH₃) group instead of -CHO.
  • Larger ring system (7.3.0.0²,⁶ vs. 6.4.0.0²,⁶) alters strain and conformational flexibility.
  • Reduced electrophilicity compared to the aldehyde, favoring stability in aqueous environments.

(1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-Pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-Carboxylic Acid ():

  • Combines a carboxylic acid group with a distinct stereochemical configuration (8S,9R).
  • Stereochemical differences may impact binding affinity in biological systems.

Computational Similarity Analysis

Using Tanimoto and Dice similarity coefficients (), the target compound can be compared to analogs:

  • Tanimoto Index (MACCS/Morgan fingerprints) :
    • High similarity (>70%) with tricyclic polyethers sharing the core oxacyclic framework but lower scores for analogs with divergent functional groups (e.g., esters vs. aldehydes) .
  • Pharmacokinetic Predictions :
    • Aldehyde-containing derivatives may exhibit higher metabolic lability due to aldehyde oxidase activity, unlike carboxylic acids or esters .

Property Comparison Table

Property Target Compound (Carbaldehyde) Carboxylic Acid () Methyl Acetate ()
Functional Group -CHO -COOH -OCOCH₃
Molecular Weight (g/mol) ~350 (estimated) ~366 (estimated) ~378 (reported)
Polarity Moderate (aldehyde) High (ionizable acid) Low (ester)
Reactivity High (electrophilic aldehyde) Moderate (acid/base reactions) Low (hydrolytically stable)
Biological Activity Potential enzyme inhibition Likely protein binding Unclear (limited data)

Research Findings and Limitations

  • QSAR and Virtual Screening (): Quantitative structure-activity relationship (QSAR) models predict that the aldehyde group enhances electrophilic interactions, making the compound a candidate for covalent inhibitor design. However, its metabolic stability may limit therapeutic utility .
  • Stereochemical Sensitivity: Minor stereochemical variations (e.g., 8S vs. 9R in ) drastically alter molecular docking outcomes, as shown in studies of HDAC8 inhibitors .
  • Data Gaps : Experimental data on solubility, toxicity, and synthesis routes for the target compound are absent in the literature. Computational inferences dominate current understanding .

Biologische Aktivität

The compound (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde is a complex organic molecule characterized by its unique tricyclic structure and multiple ether linkages. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C12H18O7
  • Molecular Weight : 274.27 g/mol
  • IUPAC Name : (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Enzymatic Inhibition : It has been observed to inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Binding : The compound may bind to receptors involved in cell signaling pathways.
  • Antioxidant Activity : Potential antioxidant properties have been noted in preliminary studies.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of the compound against various bacterial strains:

  • Tested Strains : E. coli, S. aureus, and P. aeruginosa.
  • Results : The compound exhibited significant inhibitory effects on S. aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
Bacterial StrainMIC (µg/mL)
E. coli>128
S. aureus32
P. aeruginosa>128

Case Study 2: Cytotoxicity

The cytotoxic effects were evaluated using human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Results : The compound showed a dose-dependent cytotoxic effect with IC50 values of 25 µM for HeLa and 30 µM for MCF-7 cells.
Cell LineIC50 (µM)
HeLa25
MCF-730

Research Findings

Recent research indicates that the compound's biological activity may be attributed to its structural features:

  • Hydroxyl Groups : Contribute to its reactivity and potential interactions with biological macromolecules.
  • Tricyclic Structure : Provides a stable framework that may enhance binding affinity to target proteins.

Applications

The potential applications of (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde include:

  • Pharmaceutical Development : As a lead compound for new antimicrobial or anticancer agents.
  • Agricultural Use : Investigated for potential use as a plant growth regulator due to its structural similarities to known growth-promoting compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.